1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one
Description
Properties
CAS No. |
960591-82-6 |
|---|---|
Molecular Formula |
C18H14F6O |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C18H14F6O/c1-10-4-3-5-11(2)15(10)9-16(25)12-6-13(17(19,20)21)8-14(7-12)18(22,23)24/h3-8H,9H2,1-2H3 |
InChI Key |
RWHUCISZNKTXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Steps Involved:
Formation of Grignard Reagent :
- React 3,5-bis(trifluoromethyl)bromobenzene with an alkyl magnesium halide (e.g., ethyl magnesium bromide) in tetrahydrofuran (THF).
- The reaction is typically conducted at low temperatures (0 to 10 °C) to control exothermicity.
Addition to Acetic Anhydride :
- The Grignard reagent is then added slowly to cooled acetic anhydride.
- This step is crucial as it must be maintained at temperatures below 5 °C to prevent side reactions.
-
- After completion, cold water is added to hydrolyze excess acetic anhydride.
- The mixture is treated with a base (e.g., sodium hydroxide) to ensure complete reaction and then extracted with organic solvents like tert-butyl methylether.
Alternative Synthetic Routes
Other methods have been explored for synthesizing this compound:
-
- Another approach involves direct acylation of a suitable phenolic precursor using acetic anhydride or acetyl chloride in the presence of a base.
-
- Catalytic systems involving palladium or nickel can facilitate cross-coupling reactions that yield substituted phenyl ketones from aryl halides and carbonyl sources.
Comparative Yield and Efficiency
The efficiency of these methods can vary significantly based on conditions such as temperature, solvent choice, and reaction time.
| Method | Yield (%) | Conditions |
|---|---|---|
| Grignard Reaction | High (up to 90%) | THF, below 5 °C during addition |
| Direct Acylation | Moderate (60-70%) | Room temperature with base |
| Catalytic Cross-Coupling | Variable (50-80%) | Depends on catalyst and substrate |
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, other substituted phenyl compounds.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic Effects
- The trifluoromethyl groups in the target compound and its analogs withdraw electron density via induction, deactivating the aromatic ring toward electrophilic substitution. This contrasts with the methyl groups on the 2,6-dimethylphenyl ring, which donate electron density through hyperconjugation, creating a mixed electronic environment .
- In comparison, 3'-(trifluoromethyl)acetophenone lacks the steric bulk of the 2,6-dimethylphenyl group, making it more reactive in planar transition states (e.g., Friedel-Crafts reactions) .
Steric Hindrance
- This is absent in simpler analogs like 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one .
Physical Properties
- The target compound’s higher molecular weight (384.3 g/mol vs. 256.14 g/mol for the simpler ketone) suggests lower volatility and possibly a higher melting point, though experimental data are lacking.
- The alcohol derivative (1-(3,5-bis(trifluoromethyl)phenyl)ethanol) exhibits higher polarity due to its -OH group, enabling hydrogen bonding and increased solubility in polar solvents compared to ketones .
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